molecular formula C9H6BrNO2 B1379490 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile CAS No. 855937-55-2

2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B1379490
CAS No.: 855937-55-2
M. Wt: 240.05 g/mol
InChI Key: VYCXOKAPCNSQLH-UHFFFAOYSA-N
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Description

2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile is a chemical compound that belongs to the class of benzodioxole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a benzodioxole ring, which imparts unique chemical properties.

Mechanism of Action

Result of Action

It has been suggested that the compound may have selective activity against certain cancer cells

Action Environment

The action, efficacy, and stability of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile can be influenced by various environmental factors These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile typically involves the bromination of 1,3-benzodioxole followed by the introduction of the acetonitrile group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzodioxole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions

Major Products Formed

The major products formed from these reactions include substituted benzodioxole derivatives, dehalogenated compounds, and coupled products with various functional groups .

Scientific Research Applications

2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromine and nitrile groups.

    2-(6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid: A structurally related compound with an acetic acid group instead of a nitrile group.

    3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another related compound with additional methoxy groups and a propanoic acid group.

Uniqueness

2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects.

Properties

IUPAC Name

2-(7-bromo-1,3-benzodioxol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8/h3-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCXOKAPCNSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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